4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13F3N2OS and its molecular weight is 362.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of thiazole derivatives, including compounds similar to 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, is a significant area of research due to their potential biological activities. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides, which could potentially include structures similar to the target compound (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013). This method allows for the introduction of various functional groups into the thiazole ring, expanding the chemical diversity and potential applications of these compounds.
Anticancer Activity
Thiazole derivatives, including structures related to this compound, have been evaluated for their anticancer activities. Cai et al. (2016) synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and assessed their anticancer efficacy against various cell lines. Their findings indicate that certain derivatives exhibit significant anticancer potential, highlighting the therapeutic relevance of these compounds (Wen-Xi Cai et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of thiazole derivatives is also a notable application. Raval et al. (2012) developed a variety of thiazole-based compounds under microwave irradiation and evaluated their antimicrobial efficacy against different bacterial strains. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting the potential of thiazole derivatives, including structures akin to this compound, in developing new antimicrobial agents (J. Raval, B. N. Naik, & K. R. Desai, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target theperoxisome proliferator-activated receptor and the calcitonin gene-related peptide (CGRP) receptor . These receptors play crucial roles in the regulation of central inflammation and pain sensitivity, respectively .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby modulating their activity . This interaction could lead to changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation and pain sensation . The downstream effects of these pathways could include the reduction of inflammation and pain.
Result of Action
Based on its potential targets, it may result in the modulation of inflammation and pain sensation .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown interactions with various enzymes and proteins . The nature of these interactions can be both inhibitory and stimulatory, depending on the specific biomolecule involved .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability over time, with potential degradation and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(25-17(22-11)12-6-3-2-4-7-12)16(24)23-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIRTIZBRGPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.